molecular formula C16H23NO5 B12673849 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- CAS No. 125628-94-6

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)-

Cat. No.: B12673849
CAS No.: 125628-94-6
M. Wt: 309.36 g/mol
InChI Key: TUUOYSDMQRBQIK-UHFFFAOYSA-N
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Description

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is an organic compound with the molecular formula C16H23NO5 It is a derivative of decanone, featuring a phenyl ring substituted with hydroxyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- typically involves the reaction of decanoyl chloride with a substituted phenol in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like nitrobenzene at elevated temperatures . Another method involves the Fries rearrangement of phenyl decanoate with aluminum chloride in solvents like tetrachloroethane or carbon disulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine . This inhibition can modulate neurotransmitter levels and has therapeutic implications for conditions like Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring

Properties

CAS No.

125628-94-6

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)decan-1-one

InChI

InChI=1S/C16H23NO5/c1-2-3-4-5-6-7-8-9-14(18)12-10-13(17(21)22)16(20)15(19)11-12/h10-11,19-20H,2-9H2,1H3

InChI Key

TUUOYSDMQRBQIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

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